O-Trimethyl GFT-505

Description

Overview of PPARs as Transcriptional Regulators in Metabolic Homeostasis and Inflammatory Conditions

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that act as ligand-activated transcription factors, playing a pivotal role in the regulation of genes involved in metabolic pathways and inflammatory responses. medscape.comadvatechgroup.com The PPAR family comprises three main isotypes: PPARα, PPARβ/δ (also known as PPARδ), and PPARγ. nih.gov These isotypes exhibit distinct tissue distributions and orchestrate different, yet sometimes overlapping, functions in maintaining the body's metabolic balance. advatechgroup.com

Activated by natural ligands such as fatty acids and their derivatives, PPARs form a heterodimer with the retinoid X receptor (RXR). medscape.comadvatechgroup.com This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription. medscape.com

PPARα is predominantly found in tissues with high rates of fatty acid breakdown, including the liver, heart, and skeletal muscle, where it is a key controller of lipid metabolism. medscape.commdpi.com

PPARγ is most abundant in adipose tissue and is integral to the formation of fat cells, the storage of lipids, and the regulation of glucose levels. medscape.com

PPARβ/δ is widely expressed throughout the body and participates in a variety of processes, such as fatty acid oxidation, mitochondrial activity, and the modulation of insulin (B600854) sensitivity. nih.govmdpi.com

In addition to their metabolic functions, PPARs possess significant anti-inflammatory capabilities. dntb.gov.ua They can suppress the action of pro-inflammatory transcription factors, leading to a decrease in the production of inflammatory cytokines and other signaling molecules. researchgate.net This dual function in controlling both metabolism and inflammation makes them highly attractive targets for the development of drugs aimed at treating a range of metabolic diseases. advatechgroup.com

Rationale for Dual PPARα/δ Agonism in Modulating Disease Pathogenesis

The development of dual PPAR agonists represents a strategic approach to treating complex metabolic disorders like type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD) by leveraging the beneficial effects of activating multiple PPAR isotypes simultaneously. nih.gov A dual PPARα/δ agonist, in particular, presents a compelling therapeutic strategy.

The rationale for this dual-action approach is rooted in the complementary roles of PPARα and PPARβ/δ:

Activation of PPARα primarily impacts the liver, stimulating fatty acid oxidation and lowering triglyceride levels. nih.gov

Activation of PPARβ/δ boosts fatty acid oxidation in skeletal muscle, enhances insulin sensitivity, and exerts anti-inflammatory effects. nih.govmdpi.com

By concurrently targeting both receptors, a dual PPARα/δ agonist can offer a comprehensive treatment for metabolic diseases by addressing dyslipidemia, insulin resistance, and inflammation collectively. nih.gov This combined activity is anticipated to yield more substantial metabolic improvements than could be achieved with a single agonist. nih.gov

Historical Context of GFT-505 (Elafibranor) in PPAR Agonist Research

GFT-505, also known as Elafibranor (B1671153), was a pioneering first-in-class dual PPARα/δ agonist developed for the potential treatment of a spectrum of cardiometabolic diseases, including atherosclerosis, dyslipidemia, type 2 diabetes, and non-alcoholic steatohepatitis (NASH). portico.orgresearchgate.net Its design was intended to capitalize on the synergistic benefits of activating both PPARα and PPARδ. nih.gov

Initial preclinical and clinical investigations of GFT-505 revealed its capacity to improve lipid profiles by reducing triglyceride levels and elevating high-density lipoprotein (HDL) cholesterol. nih.govportico.org Furthermore, it demonstrated positive effects on insulin sensitivity and markers of liver health. nih.govresearchgate.net GFT-505 was identified as having a preferential affinity for PPARα, coupled with significant activity at the PPARδ receptor. nih.gov Research also indicated that GFT-505 and its primary active metabolite, GFT1007, are predominantly active in the liver, which is particularly beneficial for treating liver-focused metabolic conditions such as NAFLD and NASH. nih.govselleckchem.com

Despite its initial promise, the journey of GFT-505 highlighted the ongoing need for advancements in the efficacy and safety of PPAR agonists. nih.gov A Phase 3 clinical trial for NASH was ultimately discontinued (B1498344) due to a lack of significant histological improvement, underscoring the complexities of developing effective therapies for this multifaceted disease. mednexus.org

Emergence of Novel GFT-505 Derivatives, Including O-Trimethyl GFT-505, for Enhanced Efficacy and Mechanistic Insight

The development trajectory of GFT-505 has catalyzed further research into novel derivatives aimed at augmenting therapeutic efficacy, minimizing potential adverse effects, and providing a deeper understanding of the underlying mechanisms of action. nih.gov The chemical modification of the original GFT-505 structure has resulted in the synthesis of new compounds with enhanced biological properties. nih.govcurrentscience.info

Among the derivatives cataloged in chemical databases is This compound . pharmaffiliates.com Although specific research detailing its improved efficacy or distinct mechanistic actions is not widely available in published literature, its existence signifies the continuous exploration of GFT-505 analogs within the scientific community.

More extensive research has been conducted on other novel derivatives. For example, one study detailed the design and synthesis of eleven GFT-505 derivatives, with a particular compound designated as 3d exhibiting markedly lower cytotoxicity and superior anti-NASH activity in laboratory settings when compared to GFT-505. nih.gov In a mouse model of NASH, compound 3d also showed reduced liver toxicity and was more effective at ameliorating hyperlipidemia and liver inflammation. nih.gov

Another investigation centered on a selenium-containing derivative, compound 4c , which also displayed heightened anti-MASH (Metabolic dysfunction-associated steatohepatitis) activity in comparison to GFT-505. currentscience.info Compound 4c proved to be more potent in reducing serum triglycerides and inflammatory markers. currentscience.info

These examples underscore a fundamental strategy in pharmaceutical development: the structural alteration of a lead compound to refine its pharmacological characteristics. The advent of these derivatives, including this compound, highlights the persistent investigation into the therapeutic possibilities of dual PPARα/δ agonism.

Detailed Research Findings on Novel GFT-505 Derivatives

Recent scientific endeavors have concentrated on the synthesis and assessment of new GFT-505 derivatives to enhance its therapeutic profile. Two prominent examples from this research are compounds 3d and 4c .

Compound 3d , a derivative in which the sulfur atom of GFT-505 is substituted with an imine group and the carboxyl end is replaced with a tert-butyl ester, has yielded encouraging results. currentscience.info In vitro experiments utilizing HepG2 liver cells revealed that compound 3d possessed lower cytotoxicity and greater anti-NASH activity than its parent compound, GFT-505. nih.gov Furthermore, molecular docking simulations predicted a stable binding interaction with both PPARα and PPARδ. nih.gov In vivo studies employing a mouse model of NASH induced by a methionine-choline deficient (MCD) diet further substantiated its potential, demonstrating decreased liver toxicity and more effective improvements in hyperlipidemia and liver inflammation. nih.gov

Compound 4c , a selenium-containing derivative of GFT-505, has also been pinpointed as a strong candidate for the treatment of MASH. currentscience.info In a comparative study against GFT-505 in a mouse model, compound 4c was associated with lower hepatotoxicity, especially at higher doses. currentscience.info It was also more efficacious in lowering serum levels of triglycerides (TG), aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and the inflammatory cytokine IL-6. currentscience.info Mechanistic investigations indicated that compound 4c influences the peroxisome and PPAR signaling pathways, boosting the expression of fatty acid transport protein 1 (FATP1) and PPARγ, while concurrently inhibiting stearoyl-CoA desaturase 1 (SCD1). currentscience.info These molecular actions collectively promote the oxidation and transport of fatty acids, culminating in a reduction of fat accumulation within the liver. currentscience.info

The tables below provide a summary of the comparative data for these novel derivatives in relation to GFT-505.

Table 1: Comparison of In Vivo Efficacy of GFT-505 and Derivative 4c in a MASH Mouse Model

| Parameter | GFT-505 (3 mg/kg) | Derivative 4c (3 mg/kg) |

|---|---|---|

| Liver TG Content (mg/g) | 20.63 | 11.89 |

| Serum IL-6 (ng/L) | 212.18 | 138.77 |

Data sourced from a study on selenium-containing derivatives of GFT-505. currentscience.info

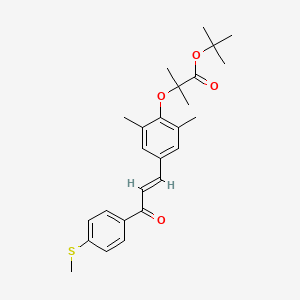

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H32O4S |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

tert-butyl 2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate |

InChI |

InChI=1S/C26H32O4S/c1-17-15-19(9-14-22(27)20-10-12-21(31-8)13-11-20)16-18(2)23(17)29-26(6,7)24(28)30-25(3,4)5/h9-16H,1-8H3/b14-9+ |

InChI Key |

YYPZICPPNBONPZ-NTEUORMPSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1OC(C)(C)C(=O)OC(C)(C)C)C)/C=C/C(=O)C2=CC=C(C=C2)SC |

Canonical SMILES |

CC1=CC(=CC(=C1OC(C)(C)C(=O)OC(C)(C)C)C)C=CC(=O)C2=CC=C(C=C2)SC |

Origin of Product |

United States |

Synthesis and Chemical Characterization of O Trimethyl Gft 505

Synthetic Pathways for O-Trimethyl GFT-505

There is no published information regarding the specific synthetic pathways for a compound named "this compound." The synthesis of the related compound, Elafibranor (B1671153) (GFT-505), is documented and typically involves a Claisen-Schmidt condensation to form the chalcone (B49325) core. newdrugapprovals.orgrsc.org

Precursor Compounds and Starting Materials

Information regarding precursors for "this compound" is not available. For the synthesis of Elafibranor, key precursors include 4-mercapto-acetophenone and 3,5-dimethyl-4-hydroxybenzaldehyde. newdrugapprovals.org

Key Reaction Steps and Intermediate Compounds

No literature describes the key reaction steps or intermediate compounds involved in the synthesis of "this compound." The synthesis of Elafibranor involves the formation of a chalcone intermediate, which then undergoes further reactions to yield the final product. newdrugapprovals.org

Optimization of Reaction Conditions and Yields

There are no published studies on the optimization of reaction conditions or yields for the synthesis of "this compound."

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of this compound

Specific analytical data for "this compound" is not found in the scientific literature. The characterization of a novel compound would typically involve the following techniques.

Spectroscopic Characterization Methodologies

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural elucidation. While NMR and MS data exist for Elafibranor, they are not available for the "O-Trimethyl" variant. newdrugapprovals.org

Chromatographic Separation and Quantification Protocols

High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment and quantification. newdrugapprovals.org However, specific HPLC protocols for "this compound" have not been published.

Molecular Interactions and Receptor Binding Profiling of O Trimethyl Gft 505

Ligand-Receptor Binding Kinetics with PPARα and PPARδ

The interaction of GFT-505 with PPARα and PPARδ is characterized by a preferential, high-potency activation of PPARα, complemented by a significant, albeit lesser, activation of PPARδ.

In vitro functional assays have been employed to quantify the activation of human PPAR subtypes by GFT-505. The half-maximal effective concentration (EC50), a measure of the compound's potency in inducing a receptor response, has been established across multiple studies. While exact values vary slightly between experiments, a consistent profile emerges showing potent activity on PPARα and secondary activity on PPARδ.

One set of findings reports an EC50 of 6 nM for PPARα and 47 nM for PPARδ. portico.org Other in vitro assays place the EC50 for GFT-505 at approximately 10-20 nM for PPARα and 100-150 nM for PPARδ. immune-system-research.comnih.govdiabetesjournals.org A separate analysis determined the EC50 values to be 45 nM for PPARα and 175 nM for PPARδ. diabetesjournals.orgtargetmol.com The main active metabolite of GFT-505, known as GFT1007, also demonstrates potent activity, with an EC50 of 15 nM on PPARα and 75 nM on PPARδ. diabetesjournals.orgwindows.net

| Compound | Target Receptor | EC50 Value (nM) | Reference |

|---|---|---|---|

| GFT-505 (Elafibranor) | PPARα | 6 - 46 | portico.orgdrugbank.com |

| GFT-505 (Elafibranor) | PPARδ | 47 - 175 | portico.orgtargetmol.com |

| GFT1007 (Metabolite) | PPARα | 14 - 15 | diabetesjournals.orgdrugbank.com |

| GFT1007 (Metabolite) | PPARδ | 75 | diabetesjournals.orgwindows.net |

The binding profile of GFT-505 is distinct when compared to other established PPAR agonists. For instance, the common fibrate drug, fenofibrate, which is primarily a PPARα agonist, has an EC50 value of approximately 30 µM (30,000 nM). diabetesjournals.orgwindows.net This indicates that GFT-505 is substantially more potent at activating PPARα.

In contrast, when compared to the potent and selective PPARδ agonist GW501516, which has an EC50 of 1 nM, GFT-505 shows lower potency at the PPARδ receptor. diabetesjournals.orgwindows.net This comparative analysis underscores the dual α/δ nature of GFT-505, with a clear preference and higher potency for the PPARα isoform.

| Compound | Primary Target(s) | EC50 on PPARα (nM) | EC50 on PPARδ (nM) | Reference |

|---|---|---|---|---|

| GFT-505 (Elafibranor) | PPARα/δ | ~10 - 45 | ~100 - 175 | immune-system-research.comnih.govdiabetesjournals.orgdiabetesjournals.org |

| Fenofibrate | PPARα | ~30,000 | N/A | diabetesjournals.orgwindows.net |

| GW501516 | PPARδ | N/A | ~1 | diabetesjournals.orgwindows.net |

Structural Basis of PPAR Agonism by O-Trimethyl GFT-505

The mechanism of PPAR activation by GFT-505 is rooted in its specific structural interactions with the ligand-binding domain (LBD) of the receptors.

Computational approaches have been instrumental in understanding the binding of GFT-505 to PPARs. Molecular docking studies have been performed to compare the binding affinity of GFT-505 with that of newly synthesized compounds, confirming its effective interaction with the active sites of both PPARα and PPARδ. ebi.ac.uk

Further elucidating this interaction, high-resolution X-ray crystallography has successfully determined the co-crystal structure of Elafibranor (B1671153) (GFT-505) complexed with the PPARα ligand-binding domain. nih.govmdpi.com However, obtaining co-crystals with PPARδ and PPARγ has proven more challenging. nih.govmdpi.comresearchgate.net This structural data provides a definitive atomic-level view of how the ligand is accommodated within the receptor's binding pocket.

The binding of an agonist like GFT-505 into the LBD of a PPAR induces a conformational change in the receptor. This change facilitates the recruitment of coactivator proteins, a critical step in initiating the transcription of target genes. portico.org The crystallographic data for the PPARα-Elafibranor complex allows for the precise identification of the key amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand, stabilizing it within the binding pocket and triggering the receptor's activation. nih.govmdpi.com

Specificity and Selectivity Profiling Against Related Nuclear Receptors and Off-Targets

An essential aspect of GFT-505's pharmacological profile is its selectivity for PPARα and PPARδ over the third isoform, PPARγ. Systemic activation of PPARγ is associated with undesirable side effects, such as weight gain. ebi.ac.uknih.gov

In vitro transactivation assays show that GFT-505 has only residual activity on PPARγ, with reported EC50 values of 740 nM or higher (up to 2.79 µM). portico.orgebi.ac.uk This is more than tenfold weaker than its activity on PPARα and significantly weaker than its activity on PPARδ. portico.org Numerous preclinical and clinical studies have confirmed this selectivity, reporting a lack of PPARγ-related adverse effects. nih.govnih.govnih.gov This favorable selectivity profile, targeting the α and δ isoforms while largely sparing the γ isoform, is a key characteristic of GFT-505.

Cellular and Molecular Mechanisms of Action of O Trimethyl Gft 505: in Vitro Investigations

Transcriptomic and Proteomic Signatures Modulated by O-Trimethyl GFT-505

The therapeutic potential of GFT-505 is largely attributed to its ability to induce significant changes in gene expression. nih.gov RNA-sequencing and RT-qPCR analyses have shown that treatment with GFT-505 results in thousands of differentially expressed genes (DEGs). nih.govnih.gov Specifically, studies have identified 3995 up-regulated genes and 3576 down-regulated genes following treatment. nih.govnih.gov

As a dual PPAR α/δ agonist, GFT-505 directly influences the PPAR signaling pathway. nih.gov Gene expression analyses have confirmed that treatment with the compound leads to a significant enrichment of up-regulated genes within this pathway. nih.govresearchgate.net This activation is central to the therapeutic effects observed, as the PPAR pathway is a master regulator of lipid and glucose metabolism. nih.gov

GFT-505 orchestrates a significant shift in the expression of genes critical to glucolipid metabolism. The up-regulated genes are notably enriched in pathways related to fatty acid degradation. nih.gov Key genes involved in lipid metabolism are consistently up-regulated with GFT-505 treatment. nih.gov For instance, the down-regulation of genes like Cpt1b and Acox1 is associated with lipid accumulation in the liver. nih.gov Similarly, reduced expression of Ehhadh can decrease the transport rate of very low-density lipoprotein (VLDL). nih.gov GFT-505's ability to up-regulate these and other related genes underscores its mechanism for improving lipid profiles. nih.gov

The table below summarizes the differential regulation of key genes involved in glucolipid metabolism pathways by this compound. nih.govnih.gov

| Gene | Gene Name | Function | Effect of GFT-505 |

| Pparα | Peroxisome proliferator-activated receptor alpha | Key regulator of lipid metabolism | Up-regulated |

| Acox1 | Acyl-CoA oxidase 1 | First enzyme of the fatty acid beta-oxidation pathway | Up-regulated |

| Cpt1b | Carnitine palmitoyltransferase 1B | Controls the rate of fatty acid oxidation | Up-regulated |

| Fabp4 | Fatty acid binding protein 4 | Regulates fat metabolism and inflammation | Up-regulated |

| Ehhadh | Enoyl-CoA hydratase and 3-hydroxyacyl CoA dehydrogenase | Involved in fatty acid beta-oxidation | Up-regulated |

| Fabp3 | Fatty acid binding protein 3 | Involved in fatty acid uptake and transport | Up-regulated |

| Srebf1 | Sterol regulatory element binding transcription factor 1 | Controls expression of genes for lipid synthesis | Up-regulated |

| Acaa2 | Acetyl-CoA acyltransferase 2 | Involved in fatty acid metabolism | Up-regulated |

Beyond metabolism, GFT-505 significantly modulates genes associated with inflammation and fibrosis. Transcriptomic analysis reveals that down-regulated genes following GFT-505 treatment are predominantly enriched in the cytokine-cytokine receptor interaction pathway and the ECM-receptor interaction pathway. nih.govresearchgate.net This suggests a potent anti-inflammatory and anti-fibrotic effect at the molecular level. nih.gov RT-qPCR has confirmed the differential expression of a suite of genes involved in these processes. nih.govplos.org

The following table details the modulation of key inflammatory and fibrotic genes by this compound. nih.gov

| Gene | Gene Name | Function | Effect of GFT-505 |

| Ccl6 | C-C motif chemokine ligand 6 | Inflammation | Modulated |

| Ccl9 | C-C motif chemokine ligand 9 | Inflammation | Modulated |

| Cxcl14 | C-X-C motif chemokine ligand 14 | Inflammation | Modulated |

| Timp1 | TIMP metallopeptidase inhibitor 1 | Fibrosis | Modulated |

| Lamc3 | Laminin subunit gamma 3 | Fibrosis | Modulated |

| Timp2 | TIMP metallopeptidase inhibitor 2 | Fibrosis | Modulated |

| Col3a1 | Collagen type III alpha 1 chain | Fibrosis | Modulated |

| Col1a2 | Collagen type I alpha 2 chain | Fibrosis | Modulated |

| Col1a1 | Collagen type I alpha 1 chain | Fibrosis | Modulated |

| Hapln4 | Hyaluronan and proteoglycan link protein 4 | Fibrosis | Modulated |

| Timp3 | TIMP metallopeptidase inhibitor 3 | Fibrosis | Modulated |

| Pik3r5 | Phosphoinositide-3-kinase regulatory subunit 5 | Fibrosis | Modulated |

| Pdgfα | Platelet derived growth factor alpha | Fibrosis | Modulated |

| Pdgfβ | Platelet derived growth factor beta | Fibrosis | Modulated |

| Tgfβ1 | Transforming growth factor beta 1 | Fibrosis | Modulated |

| Tgfβ2 | Transforming growth factor beta 2 | Fibrosis | Modulated |

Impact on Key Cellular Pathways in Metabolic Disease Models

The transcriptomic changes induced by GFT-505 translate into significant functional effects in cellular models of metabolic disease.

In vitro studies using hepatic cell lines have provided direct evidence of GFT-505's ability to reduce lipid accumulation. In the human liver cell line LO2, treatment with GFT-505 markedly reduced lipid accumulation as visualized by Oil Red O staining. plos.orgresearchgate.net This was further confirmed by quantitative analysis of triglyceride (TG) content, which was significantly decreased in GFT-505-treated cells compared to controls. plos.orgresearchgate.net These findings were corroborated in other hepatic cell models like HepG2, a human liver carcinoma cell line widely used to study steatosis. wgtn.ac.nzresearchgate.netnih.gov In these models, exposure to fatty acids induces lipid accumulation, which can be mitigated by therapeutic compounds. wgtn.ac.nznih.gov

The inflammatory component of liver diseases like NASH involves complex interactions between various cell types, including macrophages and hepatic stellate cells (HSCs). frontiersin.org HSC activation is a central event in liver fibrosis and is closely linked to the immune response. nih.gov Macrophages, when activated, produce a range of cytokines that can either promote or resolve inflammation. frontiersin.orgthieme-connect.de While direct studies of GFT-505 on macrophage and HSC lines are part of ongoing research, its known anti-inflammatory gene signatures suggest a modulatory role. nih.gov For instance, in vitro models using RAW264.7 macrophages are employed to evaluate the anti-inflammatory effects of compounds targeting metabolic diseases. researchgate.net Given that GFT-505 down-regulates key inflammatory pathways, it is projected to attenuate the inflammatory responses in these critical cell types, thereby reducing liver injury and fibrosis. nih.govnih.gov

Effects on Glucose Homeostasis Markers in Cell-Based Assays

In vitro studies have been crucial in elucidating the direct effects of GFT-505 on cellular processes related to glucose and lipid metabolism, which are intrinsically linked. A key aspect of improving glucose homeostasis is mitigating the cellular stress caused by lipid overload, a condition known as lipotoxicity, which is a major driver of insulin (B600854) resistance.

Research utilizing a preclinical model for non-alcoholic steatohepatitis (NASH) with hepatic cells generated from human skin-derived precursors has provided significant insights. nih.gov In this cell-based system, a NASH-like state was induced by exposing the cells to a combination of lipogenic and pro-inflammatory factors. Treatment with elafibranor (B1671153) demonstrated a potent ability to counteract these effects at a cellular level. The compound significantly attenuated key features of NASH, most notably by dramatically lowering the intracellular lipid load. nih.gov

Furthermore, elafibranor substantially reduced the expression and secretion of a range of inflammatory chemokines that are typically elevated in NASH and contribute to insulin resistance. nih.gov By alleviating cellular lipotoxicity and inflammation in hepatocytes, GFT-505 helps restore a cellular environment more conducive to normal insulin signaling and glucose metabolism. While many studies confirm GFT-505's benefits on glucose control through in vivo experiments, such as the observed reduction in the expression of key gluconeogenic enzymes like glucose 6-phosphatase (G6Pase) and PEPCK, the direct cell-based evidence highlights its protective effects against the metabolic stressors that underpin impaired glucose homeostasis. medchemexpress.com

Below is an interactive table summarizing the observed effects of elafibranor in a human cell-based NASH model.

Table 1: Effects of Elafibranor (GFT-505) in a Human Stem Cell-Derived In Vitro NASH Model

| Cellular Marker | Observation with Elafibranor Treatment | Implication for Glucose Homeostasis | Reference |

|---|---|---|---|

| Intracellular Lipid Accumulation | Dramatically lowered lipid load. | Reduction of lipotoxicity, which is known to impair insulin signaling pathways in hepatocytes. | nih.gov |

| Inflammatory Chemokine Secretion | Significantly reduced secretion of chemokines (e.g., CCL2, CXCL8). | Decreased local inflammation, a contributing factor to the development of hepatic insulin resistance. | nih.gov |

| NASH-Specific Gene Expression | Modulated gene expression associated with the disease state. | Indicates a reversal of the pathological cellular state, promoting a return to normal metabolic function. | nih.gov |

| Caspase-3/7 Activity | Reduced activity. | Attenuation of apoptosis (cell death) induced by lipotoxic and inflammatory stress. | nih.gov |

Investigation of PPAR-Independent Mechanisms of Action

While the primary mechanism of GFT-505 is the activation of PPARα and PPARδ, a growing body of evidence indicates that its therapeutic effects are also mediated through pathways independent of these receptors. This suggests a more complex and multifaceted mechanism of action than initially understood.

Research into the PPAR-independent actions of GFT-505 has identified the nuclear factor-kappa B (NF-κB) signaling pathway as a key alternative route. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a significant therapeutic target.

In the human cell-based NASH model previously mentioned, the observed reduction in the inflammatory response following elafibranor treatment was found to be mediated by the NF-κB pathway. nih.gov This demonstrates that GFT-505 can exert anti-inflammatory effects not just by activating PPARs (which can indirectly inhibit NF-κB), but also through more direct modulation of this critical inflammatory signaling cascade. This PPAR-independent anti-inflammatory action is crucial, as it complements the metabolic benefits derived from PPAR activation.

Direct experimental studies detailing the cross-talk between GFT-505 and the endocannabinoid system or the G protein-coupled receptor 55 (GPR55) are not widely available in the current scientific literature. However, the potential for such interactions is significant, given the well-established and intricate links between the PPAR and endocannabinoid signaling systems.

The PPAR family and the endocannabinoid system are both key regulators of lipid metabolism and inflammation and can be considered functionally interconnected. nih.govnih.gov They share common endogenous ligands; for example, the endocannabinoid anandamide (B1667382) (AEA) and related endocannabinoid-like compounds such as oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA) are known activators of PPARα. nih.gov This overlap suggests that a potent PPAR agonist like GFT-505 operates within a signaling network that is heavily influenced by endocannabinoid tone.

Furthermore, the expression and activity of components within these two systems can be mutually regulated. nih.govresearchgate.net GPR55, which is activated by certain lipid molecules, is also increasingly recognized as a component of the broader endocannabinoidome. nih.gov Research has shown that the physiological effects of some endocannabinoid-like compounds can be blocked by antagonists of both PPARα and GPR55, indicating a functional intersection of these signaling pathways. nih.gov Additionally, studies on GPR55-deficient models have revealed alterations in the expression of PPARγ, further cementing the link between these receptor systems. nih.gov

Given these established connections, investigating the potential for GFT-505 to modulate or be modulated by the endocannabinoid and GPR55 receptor systems is a logical step toward fully understanding its complete mechanism of action.

Preclinical Efficacy Studies of O Trimethyl Gft 505 in Animal Models

Development and Characterization of Animal Models for Disease Pathogenesis

To evaluate the effectiveness of O-Trimethyl GFT-505, researchers have utilized a range of animal models that replicate the key pathological features of metabolic and liver diseases. These models are broadly categorized into diet-induced and genetically engineered models.

Diet-Induced Metabolic Disease Models (e.g., methionine-choline deficient diet, high-fat diet, Western diet)

Diet-induced models are fundamental in preclinical research as they closely mimic the lifestyle-related factors contributing to metabolic disorders in humans.

Methionine-Choline Deficient (MCD) Diet: This diet is known to induce severe steatohepatitis and fibrosis in rodents. nih.gov In a study utilizing C57BL/6J mice fed a methionine-choline deficient diet, this compound demonstrated a significant ability to improve liver fat degeneration and inflammation. nih.gov

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD): This model is used to induce NASH with features of steatosis, inflammation, and fibrosis. nih.govplos.org Studies in C57BL/6 mice fed a CDAHFD showed that this compound ameliorated all three of these pathological hallmarks. nih.govplos.orgresearchgate.net The compound was observed to inhibit steatosis and inflammation in a dose-dependent manner. plos.org

High-Fat Diet (HFD): High-fat diets are commonly used to induce obesity and insulin (B600854) resistance, which are precursors to NAFLD. labanimal.co.kr Preclinical studies have shown that PPARα knockout mice fed a high-fat diet exhibit increased susceptibility to NASH. uni-halle.demdpi.com

Western Diet: A diet high in fat and sucrose, often referred to as a "Western diet," is used to induce metabolic syndrome, including steatosis. nih.gov In human apolipoprotein E2 (hApoE2) transgenic mice fed a Western diet, this compound demonstrated protective effects against liver steatosis and inflammation. nih.gov Even in PPARα knockout mice on a Western diet, the compound was still effective in reducing steatosis and liver inflammation, highlighting the role of PPARδ agonism. natap.org

Genetically Engineered Models for Liver Pathologies (e.g., hApoE2 transgenic mice, db/db mice)

Genetically modified animals provide valuable insights into the specific molecular pathways involved in disease and the action of therapeutic agents.

hApoE2 Transgenic Mice: These mice, when fed a Western diet, develop dyslipidemia and are a model for NAFLD. nih.gov this compound was shown to be effective in this model, reducing hepatic lipid accumulation. nih.govportico.org

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, diabetes, and NAFLD. When fed a methionine- and choline-deficient diet, these mice develop more severe NASH. nih.gov this compound has shown efficacy in diabetic mouse models of NAFLD and NASH, leading to a complete regression of steatosis. portico.org

Histopathological and Biochemical Assessment of Therapeutic Efficacy

The therapeutic efficacy of this compound has been rigorously assessed through detailed histopathological examinations and biochemical analyses of liver tissue from these animal models.

Amelioration of Hepatic Steatosis and Lipid Accumulation

This compound has consistently demonstrated a potent ability to reduce the accumulation of fat in the liver across various preclinical models.

Histopathological analysis using Hematoxylin and Eosin (H&E) staining has shown a dose-dependent inhibition of steatosis in mice with CDAHFD-induced NASH. plos.org In diabetic animals with NAFLD/NASH, treatment with this compound resulted in the complete regression of steatosis. portico.org Furthermore, the compound prevented liver fat accumulation in hApoE2 transgenic mice on a Western diet and in dyslipidemic PPAR-α-null mice, indicating that its effects are not solely dependent on PPAR-α activation. nih.govportico.org

Biochemically, this compound treatment leads to a reduction in hepatic lipid accumulation. nih.gov This is associated with the upregulation of genes involved in fatty acid degradation and the PPAR signaling pathway. nih.govplos.org

Table 1: Effect of this compound on Hepatic Steatosis in Animal Models

| Animal Model | Diet | Key Findings | Citation |

|---|---|---|---|

| C57BL/6J Mice | Methionine-Choline Deficient | Improved liver fat degeneration. | nih.gov |

| C57BL/6 Mice | CDAHFD | Ameliorated hepatic steatosis. | plos.orgresearchgate.net |

| hApoE2 Transgenic Mice | Western Diet | Prevented liver steatosis. | nih.gov |

| PPARα Knockout Mice | Western Diet | Decreased steatosis. | natap.org |

Reduction of Hepatic Inflammation and Immune Cell Infiltration

Chronic inflammation is a key driver of NASH progression. This compound has been shown to effectively reduce hepatic inflammation.

In CDAHFD-fed mice, this compound treatment led to a reduction in hepatic inflammation, as observed through H&E staining and pathological scoring. plos.orgresearchgate.net This was accompanied by a decrease in the expression of pro-inflammatory genes. nih.gov Specifically, the compound blocked the expression of genes such as interleukin-1 beta and tumor necrosis factor alpha. nih.gov Furthermore, RNA-sequencing analysis revealed that this compound treatment led to the downregulation of genes enriched in the cytokine-cytokine receptor interaction pathway. nih.govplos.org The expression of inflammation-related genes like Ccl6, Ccl9, and Cxcl14 was also significantly reduced. nih.gov

Table 2: Effect of this compound on Hepatic Inflammation Markers

| Marker | Animal Model | Diet | Effect of this compound | Citation |

|---|---|---|---|---|

| Pro-inflammatory Genes | hApoE2 Transgenic Mice | Western Diet | Inhibited expression (e.g., IL-1β, TNFα) | nih.gov |

| Inflammation Score | C57BL/6 Mice | CDAHFD | Reduced score | researchgate.net |

Attenuation of Fibrogenesis and Extracellular Matrix Remodeling

A critical aspect of this compound's therapeutic profile is its ability to combat liver fibrosis, the scarring process that can lead to cirrhosis.

Preclinical studies have demonstrated that this compound not only prevents but also promotes the elimination of established fibrosis. bioworld.com In a CDAHFD-induced NASH model, the compound attenuated liver fibrosis as shown by Sirius Red staining. plos.orgresearchgate.net It also decreased the expression of profibrotic genes, including transforming growth factor beta, tissue inhibitor of metalloproteinase 2, and various types of collagen. nih.gov

Further mechanistic studies have revealed that this compound is a potent inhibitor of the proliferation and activation of hepatic stellate cells, which are the primary cells responsible for producing the extracellular matrix that forms fibrous scars. bioworld.com RNA-sequencing data supports these findings, showing that genes involved in the ECM-receptor interaction pathway are downregulated following treatment. nih.govplos.org Specifically, the expression of fibrosis-related genes such as Timp1, Col1a1, Col1a2, and Tgfβ1 were significantly decreased. nih.gov

Table 3: Effect of this compound on Liver Fibrosis in Animal Models

| Animal Model | Method of Fibrosis Induction | Key Findings | Citation |

|---|---|---|---|

| Rat | Carbon Tetrachloride (CCl4) | Completely prevented the development of fibrosis. | portico.org |

| C57BL/6 Mice | CDAHFD | Attenuated fibrosis, decreased Sirius Red staining. | plos.orgresearchgate.net |

Systemic Metabolic Effects of this compound in Preclinical Models

This compound, also known as GFT-505 or Elafibranor (B1671153), is a dual agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α) and delta (PPAR-δ) isoforms. portico.orgpatsnap.comnih.gov These nuclear receptors are critical regulators of energy homeostasis and inflammatory processes. nih.govresearchgate.net Preclinical studies in various animal models have been conducted to evaluate the systemic metabolic effects of GFT-505, focusing on its potential to address metabolic disorders such as insulin resistance and dyslipidemia. mdpi.comresearchgate.net

Influence on Glucose Control and Insulin Sensitivity

In diabetic db/db mice, a model for type 2 diabetes, GFT-505 demonstrated clear anti-diabetic properties. researchgate.net Further studies have highlighted its role as an insulin-sensitizing agent, with a particularly strong, liver-targeted action. nih.govnih.govnih.gov This hepatoprotective and insulin-sensitizing combination makes it a subject of interest for conditions linking liver function and glucose metabolism. nih.govnih.gov The compound's ability to improve both hepatic and peripheral insulin sensitivity has been noted as a key outcome in metabolic studies. natap.orgnih.gov

| Animal Model | Key Findings on Glucose Control & Insulin Sensitivity | Reference |

|---|---|---|

| db/db Mice | Demonstrated significant anti-diabetic effects. | researchgate.net |

| Rodent Models of NAFLD/NASH | Improves glucose metabolism and exerts hepatoprotective effects. | nih.govnih.gov |

| General Preclinical Models | Enhances glucose uptake and improves overall glucose homeostasis. | patsnap.comnatap.org |

| Preclinical Diabetes Models | Improves insulin sensitivity through its dual PPAR-α/δ agonism. | portico.orgmdpi.com |

Modulation of Plasma Lipid Profiles

A primary effect of GFT-505 observed in preclinical studies is the significant modulation of plasma lipid profiles. portico.org This action is largely attributed to the activation of PPAR-α, which plays a crucial role in stimulating fatty acid oxidation and improving cholesterol metabolism. patsnap.commdpi.com

Studies in various rodent models have consistently shown that GFT-505 effectively addresses atherogenic dyslipidemia. mdpi.com In hApoE2 transgenic mice fed a Western diet, an 8-day treatment with GFT-505 resulted in significantly reduced very-low-density lipoprotein (VLDL) cholesterol and triglyceride levels, coupled with a significant increase in high-density lipoprotein (HDL) cholesterol concentrations. portico.org Similarly, in insulin-resistant db/db mice, a 56-day treatment period led to a marked reduction in plasma triglycerides and an increase in HDL-cholesterol. researchgate.net Beyond cholesterol and triglycerides, GFT-505 has also been shown to decrease hepatic lipid accumulation. mdpi.comnih.gov This comprehensive improvement in the lipid profile underscores its potential in managing complex metabolic diseases. portico.orgplos.org

| Animal Model | Lipid Parameter | Effect of GFT-505 Treatment | Reference |

|---|---|---|---|

| hApoE2 Transgenic Mice | VLDL-Cholesterol | Significantly Reduced | portico.org |

| Triglycerides | Significantly Reduced | portico.org | |

| HDL-Cholesterol | Significantly Increased | portico.org | |

| db/db Mice | Plasma Triglycerides | Significantly Reduced | researchgate.net |

| HDL-Cholesterol | Significantly Increased | researchgate.net | |

| General Preclinical Models | Total Cholesterol | Reduced | portico.org |

| LDL-Cholesterol | Reduced | portico.orgnih.govplos.org | |

| Hepatic Lipid Accumulation | Decreased | mdpi.comnih.gov |

Structure Activity Relationship Sar Studies for O Trimethyl Gft 505 and Its Analogues

Rational Design and Synthesis of O-Trimethyl GFT-505 Analogues

The core structure of GFT-505, chemically described as 2-(2,6-Dimethyl-4-((1E)-3-(4-(methylthio)phenyl)-3-oxo-1-propen-1-yl)phenoxy)-2-methylpropanoic acid, features a chalcone-like framework. nih.govnih.gov This scaffold has served as the foundation for designing new molecules with enhanced potency and selectivity. The rational design of GFT-505 analogues has been driven by computational modeling and a deep understanding of the PPAR ligand-binding domain (LBD). nih.gov The primary goal is to create derivatives with improved interaction with PPARα and PPARδ, leading to more potent and balanced dual agonism. nih.gov

Systematic Structural Modifications for Enhanced Potency or Selectivity (e.g., chalcone (B49325) derivatives, triazolone derivatives, linker length variations)

Systematic modifications of the GFT-505 structure have explored several chemical classes to optimize its activity.

Chalcone Derivatives: Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one framework, are a well-established class of compounds with PPAR agonist activity. amegroups.cnnih.gov Research has focused on creating novel frameworks by combining the classical fibrate "head group" with a chalcone moiety and a linker of appropriate length. amegroups.cn In one study, a series of 37 chalcone-based compounds were designed and prescreened using molecular modeling, leading to the synthesis and testing of six candidates. amegroups.cn This approach yielded potent PPARα agonists, demonstrating that the chalcone scaffold is a promising template for developing hypolipidemic agents. amegroups.cnnih.gov

Triazolone Derivatives: To address the perceived weaknesses of GFT-505, researchers have developed novel series of triazolone derivatives as PPARα/δ dual agonists. nih.gov This structural modification was intended to improve both potency and metabolic stability. The synthesis of these compounds led to the identification of molecules with highly potent and well-balanced activity on both PPARα and PPARδ, coupled with high selectivity over PPARγ. nih.gov For instance, compound H11 from this series emerged as a promising candidate for treating NASH due to its excellent pharmacokinetic properties and potent anti-NASH effects in preclinical models. nih.gov

Linker Length Variations: The length and composition of the linker connecting the different pharmacophoric elements of the molecule are crucial for optimal receptor interaction. In the design of chalcone-based PPARα agonists, the inclusion of a linker with an appropriate length between the fibrate head group and the chalcone structure was a key design element. amegroups.cn Similarly, in the development of triazolyl thalidomide derivatives as anti-fibrosis agents, variations in the lipophilic carbon chain length were found to be important for the drug-likeness model score. rsc.org

Targeted Substitutions and Functional Group Alterations to Modulate Receptor Interactions

Targeted substitutions on the aromatic rings and alterations of key functional groups have been instrumental in fine-tuning the pharmacological profile of GFT-505 analogues.

In the development of acetamide-based PPARα/δ dual agonists, SAR studies revealed that the acetamide functionality and an adjacent methyl group were critical for the agonistic activity. nih.gov For a series of GFT-505 derivatives designed for NASH, molecular docking studies showed that a specific derivative, compound 3d, could form a stable hydrogen bond with PPARα/δ and possessed the lowest binding energy compared to the parent compound. nih.gov

Furthermore, in the creation of novel triazolone derivatives, systematic exploration of substitutions on the core structure was performed. This led to compound H11, which exhibited potent and balanced PPARα/δ agonism. nih.gov The crystal structure of PPARδ in complex with H11 revealed a unique interaction with the receptor, highlighting how specific functional group alterations can lead to improved binding and activation. nih.gov

Correlation of Structural Modifications with PPAR Binding Affinity and Receptor Activation Profiles

The ultimate test of rational drug design is the correlation between structural changes and biological activity. For GFT-505 analogues, this is primarily measured by their binding affinity and ability to activate PPARα and PPARδ.

In a study of triazolone derivatives, compound H11 displayed potent and well-balanced EC50 values of 7.0 nM for PPARα and 8.4 nM for PPARδ, while showing much lower activity on PPARγ (EC50 = 1316.1 nM), indicating high selectivity. nih.gov This contrasts with GFT-505, which was reported to have weaker agonistic activity. nih.gov Another study on acetamide-based dual agonists identified compound (S)-10 as the most potent, with a PPARα EC50 of 17 nM and a PPARδ EC50 of 23 nM. nih.gov

The table below summarizes the receptor activation profiles for selected GFT-505 analogues compared to the parent compound.

| Compound | Type | PPARα EC50 (nM) | PPARδ EC50 (nM) | PPARγ EC50 (nM) | Source(s) |

| GFT-505 (Elafibranor) | Chalcone-based dual agonist | Reported as weaker | Reported as weaker | - | nih.gov |

| Compound (S)-10 | Acetamide-based dual agonist | 17 | 23 | - | nih.gov |

| Compound H11 | Triazolone-based dual agonist | 7.0 | 8.4 | 1316.1 | nih.gov |

| Compound 4h | Chalcone-based agonist | 60 | - | - | amegroups.cn |

EC50 values represent the concentration required to elicit a half-maximal response.

These data clearly demonstrate that systematic structural modifications, such as the introduction of a triazolone ring, can lead to a significant enhancement in potency and a more balanced activation profile for PPARα and PPARδ.

Relationship Between Chemical Structure and Efficacy in Relevant Preclinical Models

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. GFT-505 itself demonstrated hepatoprotective effects in rodent models of NAFLD/NASH, reducing steatosis, inflammation, and fibrosis. nih.govresearchgate.netsemanticscholar.org Analogues with improved in vitro profiles have been tested in similar models to ascertain if these enhancements translate to better therapeutic outcomes.

For example, the GFT-505 derivative designated as compound 3d was evaluated in a methionine-choline deficient (MCD) diet-induced NASH mouse model. nih.gov At the same dose, compound 3d showed lower liver toxicity than GFT-505 and was more effective at improving hyperlipidemia, liver fat degeneration, and inflammation. nih.gov

Similarly, the potent triazolone dual agonist H11 was tested in preclinical NASH models and demonstrated potent in vivo anti-NASH effects, supported by its excellent pharmacokinetic properties. nih.gov The efficacy of these analogues in animal models provides strong evidence that the rational design strategies employed successfully addressed some of the limitations of the parent compound, leading to potentially superior therapeutic candidates. nih.govnih.gov

Elucidation of Pharmacophoric Requirements for Potent PPARα/δ Agonism and Desired Biological Activities

The extensive SAR studies on GFT-505 and its analogues have helped to elucidate the key pharmacophoric features necessary for potent and balanced PPARα/δ dual agonism. A pharmacophore model for these agonists generally includes several key elements. acs.org

The crystal structure of compound H11 complexed with the PPARδ ligand-binding domain provided direct insight into the crucial interactions. nih.gov This structural information confirms the importance of specific hydrogen bonds and hydrophobic interactions that anchor the ligand within the binding pocket and stabilize the active conformation of the receptor. The development of pharmacophore models based on such data is crucial for the virtual screening of new chemical entities and the continued refinement of existing scaffolds to discover novel PPAR agonists. nih.gov

Advanced Research Methodologies and Future Directions for O Trimethyl Gft 505

Omics Approaches in Understanding O-Trimethyl GFT-505 Bioactivity

"Omics" technologies provide a holistic view of the molecular changes induced by a therapeutic agent, offering insights far beyond single-target interactions. For this compound, these approaches are crucial for elucidating its complex mechanism of action.

In-depth Transcriptomics and Proteomics for Comprehensive Pathway Analysis

Transcriptomic and proteomic analyses are powerful tools for mapping the system-level effects of this compound. By measuring changes in gene and protein expression, researchers can identify the full spectrum of biological pathways modulated by the compound.

A key study utilizing RNA-sequencing on a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) induced NASH mouse model provided a detailed transcriptomic profile of GFT-505's effects. plos.org The analysis revealed a significant number of differentially expressed genes (DEGs), with 3,995 genes being up-regulated and 3,576 down-regulated following treatment. plos.orgnih.gov

Key Pathway Modulations Identified by Transcriptomics:

Up-regulated pathways: The most significantly enriched pathways for up-regulated genes were the PPAR signaling pathway and the fatty acid degradation pathway. plos.orgnih.gov This directly confirms the compound's mechanism as a PPAR agonist, enhancing the metabolic breakdown of lipids.

Down-regulated pathways: Down-regulated genes were predominantly enriched in the cytokine-cytokine receptor interaction pathway and the ECM-receptor interaction pathway. plos.orgnih.gov This highlights the compound's anti-inflammatory and potential anti-fibrotic effects at the genomic level.

The integration of transcriptomics with proteomics allows for a more robust understanding by confirming that changes in gene expression translate to functional changes at the protein level. mdpi.com Such integrated analyses can reveal the nuanced effects of this compound on hepatic steatosis, inflammation, and fibrosis. plos.org

| Category | Gene | Modulation | Associated Function |

|---|---|---|---|

| Glucolipid Metabolism | Pparα | Up-regulated | Master regulator of lipid metabolism |

| Acox1 | Up-regulated | Peroxisomal fatty acid oxidation | |

| Cpt1b | Up-regulated | Mitochondrial fatty acid uptake | |

| Fabp3, Fabp4 | Up-regulated | Fatty acid binding and transport | |

| Ehhadh | Up-regulated | Peroxisomal fatty acid oxidation | |

| Srebf1 | Down-regulated | Lipogenesis regulation | |

| Inflammation | Ccl6, Ccl9 | Down-regulated | Chemoattractant cytokines (chemokines) |

| Cxcl14 | Down-regulated | Chemoattractant cytokine (chemokine) | |

| Tlr9 | Down-regulated | Toll-like receptor involved in innate immunity | |

| Fibrosis | Timp1, Timp2, Timp3 | Down-regulated | Tissue inhibitors of metalloproteinases |

| Col1a1, Col1a2, Col3a1 | Down-regulated | Collagen synthesis | |

| Pdgfα, Pdgfβ | Down-regulated | Platelet-derived growth factors | |

| Tgfβ1, Tgfβ2 | Down-regulated | Transforming growth factor-beta signaling |

Metabolomics Profiling to Identify Novel Biomarkers and Metabolic Pathway Modulation

Metabolomics, the study of small molecules or metabolites, offers a real-time snapshot of an organism's physiological state. biocompare.com For this compound, metabolomics can uncover novel biomarkers of treatment response and provide a deeper understanding of its impact on metabolic pathways. biocompare.combevital.no While specific metabolomics studies on GFT-505 are emerging, research in NAFLD and NASH has identified key metabolic signatures that are relevant. bevital.no

Clinical studies have already shown that GFT-505 beneficially alters several metabolic parameters, including plasma lipids (triglycerides, LDL, HDL cholesterol) and markers of insulin (B600854) resistance (fasting insulin, HOMA-IR, free fatty acids). natap.orgnih.gov A metabolomics approach would expand upon these findings by analyzing hundreds of metabolites simultaneously.

Potential Applications of Metabolomics for this compound Research:

Biomarker Discovery: Identifying specific metabolites or metabolic patterns that correlate with histological improvements in the liver could lead to non-invasive biomarkers for monitoring treatment efficacy. bevital.no

Pathway Analysis: Uncovering alterations in pathways such as branched-chain amino acid (BCAA) metabolism, bile acid synthesis, and phospholipid metabolism, which are known to be dysregulated in liver disease. bevital.nomdpi.com

Personalized Medicine: Stratifying patients based on their baseline metabolic profiles could help predict who is most likely to respond to this compound therapy. biocompare.com

| Metabolic Pathway | Potential Biomarkers | Relevance to Liver Disease & GFT-505 Action |

|---|---|---|

| Amino Acid Metabolism | Branched-chain amino acids (Leucine, Isoleucine, Valine), Aromatic amino acids (Tyrosine, Phenylalanine) | Levels are often elevated in NAFLD/NASH and associated with insulin resistance. GFT-505's insulin-sensitizing effect may normalize these profiles. bevital.nomdpi.com |

| Lipid Metabolism | Specific triglycerides, Phospholipids (e.g., Phosphatidylcholines), Sphingolipids (e.g., Ceramides) | Directly reflects steatosis and lipotoxicity. GFT-505 is known to modulate lipid profiles, and metabolomics can provide a more granular view of these changes. bevital.nonatap.org |

| Bile Acid Metabolism | Primary and secondary bile acids (e.g., Cholic acid, Chenodeoxycholic acid) | Bile acids are key signaling molecules in the liver. PPAR activation is known to influence bile acid synthesis and transport. mdpi.com |

| Oxidative Stress | Glutathione (B108866), Cysteine | Oxidative stress is a key driver of NASH progression. Improvement in these markers would indicate a reduction in liver damage. bevital.no |

Investigation of this compound in Other Inflammatory and Fibrotic Disease Models

Given that the PPAR-α and PPAR-δ receptors are key regulators of inflammation and fibrosis, the therapeutic potential of this compound likely extends beyond liver disease. biospace.comoup.com Its demonstrated efficacy in preclinical models of liver fibrosis provides a strong rationale for its investigation in other conditions characterized by similar pathological processes. nih.gov

Preclinical efficacy has been established in a variety of rodent models that mimic different aspects of human liver disease. nih.gov

| Animal Model | Disease/Condition Modeled | Observed Effects of GFT-505 |

|---|---|---|

| Western Diet-fed hApoE2 Transgenic Mice | NAFLD/NASH | Demonstrated liver-protective effects on steatosis and inflammation. |

| Methionine- and Choline-Deficient (MCD) Diet-fed db/db Mice | NASH with pronounced inflammation and fibrosis | Reduced cholesterol and triglyceride accumulation, decreased steatosis. chemicalbook.com |

| Carbon Tetrachloride (CCl4)-induced Fibrosis in Rats | Chemically-induced liver fibrosis | Showed protective effects against fibrosis. |

| hApoE2 knock-in/PPAR-α knockout Mice | PPAR-α independent effects | Prevented diet-induced liver steatosis and inflammation, indicating a contribution from PPAR-δ or other mechanisms. |

Future research should explore the utility of this compound in a broader range of diseases. Early research also suggested potential neuro-protective effects in ischemia models. fiercebiotech.com The anti-inflammatory and anti-fibrotic properties observed in liver models could be translatable to conditions such as:

Inflammatory Bowel Disease (IBD): GENFIT has indicated an interest in inflammatory diseases affecting the bowel. biospace.com

Kidney Fibrosis: A common pathway in chronic kidney disease.

Pulmonary Fibrosis: A progressive and fatal lung disease.

Systemic Sclerosis: An autoimmune disease characterized by widespread fibrosis of the skin and internal organs.

Development of Advanced Delivery Systems for Targeted Hepatic Action

While this compound already demonstrates a tendency to concentrate in the liver, the development of advanced drug delivery systems (DDS) could further enhance its therapeutic index by increasing hepatic exposure and minimizing systemic distribution. nih.govnewdrugapprovals.orgastrazeneca.com The goal is to deliver the therapeutic agent precisely to the tissue where it is needed, thereby maximizing efficacy and reducing the potential for off-target effects. astrazeneca.com

Several nanomedicine platforms are being explored for liver-targeted delivery. frontiersin.orgnih.gov

Potential Advanced Delivery Strategies for this compound:

Lipid Nanoparticles (LNPs): These are versatile carriers that can be engineered for targeted delivery. High-density lipoprotein (HDL)-rich LNP coronas have been shown to be efficient for liver targeting. astrazeneca.com

Polymeric Nanoparticles: Biodegradable polymers like PLGA can encapsulate drugs and be surface-modified with ligands for liver-specific receptors. frontiersin.org

Ligand-Conjugate Systems: Attaching molecules (ligands) that bind to receptors highly expressed on specific liver cells (e.g., asialoglycoprotein receptors on hepatocytes, mannose receptors on Kupffer cells) can guide the drug to its intended target. nih.gov

Exosomes: These natural, cell-derived vesicles offer excellent biocompatibility and can be used to deliver therapeutics to specific tissues. thno.org

Integration of Computational and Experimental Approaches for Next-Generation Derivative Design

The chemical structure of this compound serves as a scaffold for the design of next-generation derivatives with improved properties. The integration of computational modeling with experimental validation accelerates the drug discovery process, allowing for the rational design of new chemical entities. nih.gov

A recent study successfully employed this integrated approach to develop novel GFT-505 derivatives. nih.gov The process involves:

Computational Design: Using molecular docking simulations to predict how structural modifications to the GFT-505 backbone will affect binding affinity and conformation within the ligand-binding pockets of PPAR-α and PPAR-δ.

Chemical Synthesis: Synthesizing the most promising candidates identified through computational analysis.

Experimental Validation (In Vitro): Testing the new derivatives in cell-based assays (e.g., using HepG2 cells) to measure cytotoxicity and anti-NASH activity.

Experimental Validation (In Vivo): Advancing the lead candidate(s) to animal models (e.g., MCD-induced NASH mice) to evaluate efficacy and compare performance against the parent compound. nih.gov

This approach led to the identification of a derivative, compound 3d, with superior properties compared to GFT-505. nih.gov

| Parameter | GFT-505 (Parent Compound) | Compound 3d (Derivative) |

|---|---|---|

| Cytotoxicity (HepG2 cells) | Baseline | Significantly lower cytotoxicity |

| Anti-NASH Activity (In Vitro) | Baseline | Better anti-NASH activity |

| Molecular Docking | Stable binding | Lowest binding energy; stable hydrogen bond formation with PPAR-α/δ |

| In Vivo Efficacy (NASH Model) | Effective | More effective improvement of hyperlipidemia, liver fat degeneration, and inflammation |

| Hepatoprotection (In Vivo) | Protective | Significantly enhanced levels of the protective antioxidant glutathione (GSH) |

Unanswered Questions and Future Research Trajectories in PPAR-Targeted Therapy

Despite significant progress, several questions remain in the field of PPAR-targeted therapy, and new research trajectories are continuously emerging.

Unanswered Questions:

Long-Term Effects: What are the consequences of long-term, sustained activation of both PPAR-α and PPAR-δ, particularly concerning potential off-target effects or unforeseen complexities? nih.gov

Biomarker-Driven Patient Selection: How can we reliably identify which patients will benefit most from PPAR-targeted therapies before initiating treatment? emjreviews.com

Complex Roles of PPARs: The role of PPARs can be context-dependent and sometimes conflicting, for instance in cancer biology, which necessitates careful consideration for long-term treatment strategies. mdpi.comnews-medical.net

Future Research Trajectories:

Selective PPAR Modulators (SPPARMs): Moving beyond simple agonists to develop SPPARMs that can differentially recruit cofactors to the nuclear receptor, allowing for a more tailored and fine-tuned biological response. fiercebiotech.com

Combination Therapies: Investigating the synergistic effects of combining PPAR agonists with other therapeutic agents to tackle complex diseases like NASH from multiple angles. mdpi.comgoogle.com

Novel Drug Degraders: Exploring advanced technologies like Proteolysis Targeting Chimeras (PROTACs) to achieve targeted degradation of PPARs, which could offer a completely new therapeutic paradigm, though this remains a nascent area of research. news-medical.net

Personalized Medicine: Integrating 'omics' data with clinical findings to tailor PPAR-targeted treatments to an individual's specific molecular and metabolic profile, ultimately improving outcomes. biocompare.comemjreviews.com

Q & A

Q. What are the key pharmacological mechanisms of O-Trimethyl GFT-505 in non-alcoholic steatohepatitis (NASH) models, and how do these mechanisms inform experimental design?

- Answer : this compound acts as a dual PPARα/δ agonist, reducing hepatic steatosis, inflammation, and fibrosis in diet-induced NASH animal models . When designing experiments, researchers should focus on liver-specific endpoints (e.g., ALT levels, histopathological scoring for fibrosis) and include controls for metabolic confounders (e.g., insulin resistance, lipid profiles). Dosing regimens should align with preclinical efficacy data (e.g., 3–10 mg/kg in rodent models) .

Q. What are the standard in vivo models for evaluating this compound, and what are their limitations?

- Answer : The CDAHFD (choline-deficient, L-amino acid-defined, high-fat diet) murine model is widely used due to its rapid induction of NASH features (steatosis, inflammation, fibrosis within 6–8 weeks) . Limitations include variability in fibrosis progression across strains and the absence of metabolic comorbidities like obesity. Researchers should validate findings using complementary models (e.g., methionine-choline-deficient diets) and correlate results with human biomarker data .

Q. How can researchers optimize the synthesis and stability of this compound crystal forms for reproducibility?

- Answer : Crystal forms (e.g., CS1, CS2) require strict control of solvent polarity and temperature during recrystallization. Stability testing under accelerated conditions (40°C/75% RH for 3 months) is critical to assess hygroscopicity and mechanical integrity. Methodological details, including XRPD and DSC protocols, should be reported to ensure reproducibility .

Advanced Research Questions

Q. How do contradictory findings on this compound’s antifibrotic effects arise across studies, and what analytical frameworks resolve these discrepancies?

- Answer : Discrepancies often stem from differences in model selection (e.g., genetic vs. diet-induced fibrosis) or endpoint measurements (e.g., collagen content vs. α-SMA staining). Researchers should apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and use meta-analytical tools to harmonize data. For example, in the CDAHFD model, GFT-505 reduced hepatic fatty acid content by 40% but showed variable effects on fibrosis markers . Triangulation with transcriptomic data (e.g., PPARδ pathway activation) can clarify mechanisms .

Q. What methodological strategies address dose-response inconsistencies in preclinical-to-clinical translation of this compound?

- Answer : Preclinical studies often use supra-therapeutic doses (e.g., 10 mg/kg in rodents), while human trials face bioavailability constraints. Researchers should employ physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies dosing and validate findings using human hepatocyte spheroids or microphysiological systems. Phase III trial data indicate dose-dependent improvements in insulin sensitivity and liver enzymes, but translational gaps persist .

Q. How can researchers integrate multi-omics data to elucidate this compound’s off-target effects?

- Answer : Untargeted metabolomics and single-cell RNA sequencing can identify off-target pathways (e.g., bile acid metabolism perturbations). For example, GFT-505 modulates farnesoid X receptor (FXR) activity indirectly, which may explain its lipid-lowering effects but also raises safety concerns. Data should be analyzed using pathway enrichment tools (e.g., KEGG, Reactome) and cross-referenced with clinical adverse event databases .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent hepatoprotective effects in preclinical studies?

- Answer : Use mixed-effects models to account for longitudinal data (e.g., weekly body weight measurements) and ANCOVA for covariate adjustment (e.g., baseline liver fat content). For non-normal distributions (common in histopathology scores), apply non-parametric tests (Mann-Whitney U) with Bonferroni correction. Report effect sizes (e.g., Cohen’s d) and confidence intervals .

Q. How should researchers document experimental protocols to ensure reproducibility in crystallography studies?

- Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Detail solvent ratios, cooling rates, and agitation methods for crystallization.

- Include XRPD diffractograms and DSC thermograms in supplementary materials.

- Provide purity data (HPLC ≥98%) and storage conditions (e.g., desiccated at −20°C) .

Data Presentation and Ethics

Q. What are the best practices for visualizing contradictory data in publications?

- Answer : Use forest plots to display effect size variability across studies and heatmaps for multi-omics integration. Ensure figure legends specify statistical tests, sample sizes, and normalization methods (e.g., "Data normalized to vehicle control"). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data deposition .

Q. How can researchers ethically address negative or inconclusive results in GFT-505 studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.